molecular formula C10H9BrN2O2 B3030268 Ethyl 7-bromo-1H-indazole-3-carboxylate CAS No. 885279-56-1

Ethyl 7-bromo-1H-indazole-3-carboxylate

Cat. No.: B3030268
CAS No.: 885279-56-1
M. Wt: 269.09
InChI Key: ALDNDGYLRZWKNX-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate typically involves the bromination of 1H-indazole-3-carboxylate followed by esterification. One common method includes the reaction of 1H-indazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. This is followed by esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the bromination and esterification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cell signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Ethyl 7-bromo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and biological activity that are not observed in similar compounds .

Properties

IUPAC Name

ethyl 7-bromo-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDNDGYLRZWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696346
Record name Ethyl 7-bromo-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-56-1
Record name Ethyl 7-bromo-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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